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Compound of Interest

(2R, 3S)-3-hydroxypyrrolidine-2-
Compound Name:
carboxylic acid

Cat. No.: B174381

An In-Depth Technical Guide to N-Boc-(2S,3S)-3-hydroxy-2-carboxypyrrolidine
Prepared for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of a Constrained Scaffold

N-Boc-(2S,3S)-3-hydroxy-2-carboxypyrrolidine, a derivative of the non-standard amino acid
hydroxyproline, serves as a pivotal chiral building block in modern medicinal chemistry and
peptide science.[1] Its rigid pyrrolidine ring, combined with the specific trans arrangement of the
hydroxyl and carboxyl groups, provides a conformationally constrained scaffold. This structural
rigidity is highly sought after in drug design, as it can lead to enhanced binding affinity,
improved selectivity for biological targets, and favorable metabolic stability. The tert-
butoxycarbonyl (Boc) protecting group on the nitrogen atom ensures its stability and allows for
controlled, sequential chemical modifications, making it an exceptionally versatile intermediate
in the synthesis of complex molecules, including peptidomimetics and protease inhibitors.[1]
This guide provides a comprehensive overview of its physicochemical properties, reactivity, and
practical applications, grounded in established chemical principles.

Chemical Identity and Structure

The fundamental identity of a chemical compound is defined by its structure and internationally
recognized identifiers. These parameters are critical for sourcing, regulatory compliance, and
computational modeling.
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Figure 1: 2D Structure of N-Boc-(2S,3S)-3-hydroxy-2-carboxypyrrolidine.

Table 1: Chemical Identifiers and Properties

Property

Value

CAS Number

187039-57-2[1][2][3]

Molecular Formula

C10H17NOs[2][3]

Molecular Weight 231.25 g/mol [2]
2S,3S)-3-hydroxy-1-[(2-methylpropan-2-

IUPAC Name ( ) Y Y _[(_ yiprop ) )
yl)oxycarbonyl]pyrrolidine-2-carboxylic acid[1][3]
Boc-trans-3-hydroxy-L-proline, (2S,3S)-N-Boc-

Synonyms 3-hydroxy-L-proline, Boc-D-3-hydroxyproline[1]

[3]

Canonical SMILES

CC(C)(C)OC(=0)N1CC--INVALID-LINK--O[3]

INChl Key

JLDHXHPQMBNKMC-BQBZGAKWSA-N][3]

Physicochemical Properties

The physical properties of a compound dictate its handling, storage, formulation, and behavior

in various experimental settings.

Table 2: Summary of Physicochemical Data
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Property Value | Observation
Appearance White to light brown solid[2]
Melting Point 157 °C[3]
Boiling Point (Predicted) 390.9 £42.0 °C[2]
Density (Predicted) 1.312 + 0.06 g/cm3[3]
pKa (Predicted) 3.69 + 0.40 (for the carboxylic acid)[2]
2-8 °C, under inert atmosphere is recommended
Storage B
for long-term stability[4]
While quantitative data is not widely published,
empirical evidence from synthetic procedures
N suggests solubility in polar organic solvents
Solubility

such as ethyl acetate, methanol, tetrahydrofuran
(THF), and N,N-dimethylformamide (DMF).[2][5]
[6]

Chemical Properties and Reactivity

The utility of N-Boc-(2S,3S)-3-hydroxy-2-carboxypyrrolidine stems from the distinct reactivity of
its three functional groups: the Boc-protected amine, the secondary alcohol, and the carboxylic
acid. The Boc group provides stability and orthogonality, allowing for selective reactions at the
other sites before its targeted removal.
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Strong Acid Alcohol (R'-OH) N-Boc-(2S,3S)-3-hydroxy- +A£1 (;Ezli(rfg-xgezr)\t
(e.g., TFA, HCI) + Acid Catalyst 2-carboxypyrrolidine (e.9., HATU, EDC)
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Figure 2: Key reaction pathways for N-Boc-(2S,3S)-3-hydroxy-2-carboxypyrrolidine.

e Boc Group Reactivity: The tert-butoxycarbonyl (Boc) group is a robust protecting group,
stable to a wide range of nucleophilic and basic conditions. Its primary role is to prevent the
secondary amine from participating in unwanted side reactions, such as amide formation
during peptide coupling. It is readily cleaved under strongly acidic conditions, most
commonly with trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride
(HCI) in an organic solvent like dioxane or methanol.[7][8][9] This acid-lability is fundamental
to its use in orthogonal protection strategies in multi-step synthesis.

o Carboxylic Acid Reactivity: The C2-carboxylic acid is the primary site for chain elongation in
peptide synthesis. It can be activated by a wide array of standard peptide coupling reagents
(e.g., HATU, HBTU, EDC/HOBt) to form a highly reactive intermediate, which is then
susceptible to nucleophilic attack by the amino group of another molecule to form an amide
bond.[6][10] It can also undergo esterification under acidic conditions.

o Hydroxyl Group Reactivity: The C3-hydroxyl group offers an additional point for chemical
diversification. It can be acylated to form esters, alkylated to form ethers, or oxidized under
specific conditions. This functionality is often exploited to introduce probes, linkers, or other
pharmacophoric elements to the scaffold.

Analytical Characterization
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Confirming the identity, purity, and structure of N-Boc-(2S,3S)-3-hydroxy-2-carboxypyrrolidine is
crucial. While actual spectra are proprietary to suppliers, the expected characteristics can be
expertly predicted based on the molecular structure.

e Nuclear Magnetic Resonance (NMR) Spectroscopy:

o H NMR: The spectrum is expected to show a characteristic singlet at ~1.4 ppm integrating
to 9 protons for the tert-butyl group of the Boc protector. The protons on the pyrrolidine
ring (C2-H, C3-H, C4-Hz2, C5-Hz2) would appear as a series of complex multiplets between
approximately 2.0 and 4.5 ppm. The hydroxyl and carboxylic acid protons will appear as
broad singlets, with chemical shifts that are highly dependent on solvent and
concentration.

o 18C NMR: Key signals would include the carbonyl carbons of the Boc group (~155 ppm)
and the carboxylic acid (~175 ppm). The quaternary carbon of the Boc group would be
near 80 ppm, and the carbons of the pyrrolidine ring would appear in the 25-75 ppm
range.

e Mass Spectrometry (MS): Using electrospray ionization (ESI), the expected molecular ion
peaks would be at m/z 232.12 [M+H]* in positive ion mode and m/z 230.10 [M-H]~ in
negative ion mode. The observation of a peak at m/z 176.08 [M+H-CaHs]*, corresponding to
the loss of isobutylene from the Boc group, is also a common fragmentation pattern.

« Infrared (IR) Spectroscopy: The IR spectrum should display a very broad absorption band
from ~2500-3300 cm~! characteristic of the O-H stretching of the hydrogen-bonded
carboxylic acid. A strong, sharp C=0 stretching absorption for the Boc group carbamate is
expected around 1680-1700 cm~1, while the carboxylic acid C=0 stretch would appear
around 1700-1725 cm~1.

Experimental Protocols: A Practical Guide

The following protocols are representative of common manipulations involving this compound.
The causality for each step is explained to provide a deeper understanding of the process.

Protocol 1: Boc Group Deprotection
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This protocol describes the removal of the Boc protecting group to liberate the secondary
amine, a necessary step before N-terminal modification.

@N-Boc Protected Com@

1. Dissolve in DCM

.

2. Cool to 0°C
(Controls reaction rate)

3. Add TFA (20-50% v/v)

(Initiates acidolysis)

4. Stir for 1-2 hours
(Reaction completion)

.

5. Concentrate in vacuo
(Removes volatiles)

.

6. Co-evaporate with Toluene
(Azeotropic removal of TFA)

End: Deprotected Compound
(TFA Salt)
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Figure 3: Workflow for the acid-mediated deprotection of the Boc group.
Methodology:

Dissolution: Dissolve N-Boc-(2S,3S)-3-hydroxy-2-carboxypyrrolidine (1.0 eq) in anhydrous
dichloromethane (DCM) to a concentration of 0.1-0.2 M in a round-bottom flask equipped

with a magnetic stir bar.

o Rationale: DCM is an excellent solvent for the starting material and is inert to the acidic
conditions.

Cooling: Cool the solution to 0 °C using an ice-water bath.

o Rationale: The cleavage reaction is exothermic. Cooling prevents potential side reactions
and decomposition.

Acid Addition: Slowly add trifluoroacetic acid (TFA, typically 20-50% v/v) to the stirred
solution.[7][9]

o Rationale: TFA is a strong acid that protonates the carbamate oxygen, initiating the
cleavage mechanism which releases the stable tert-butyl cation, carbon dioxide, and the
free amine.

Reaction Monitoring: Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room
temperature and stir for an additional 1-2 hours. Monitor the reaction progress by TLC or LC-
MS until the starting material is fully consumed.

o Rationale: Allowing the reaction to warm ensures complete cleavage, which can
sometimes be sluggish at 0 °C.

Work-up: Concentrate the reaction mixture under reduced pressure to remove the DCM and
excess TFA. Co-evaporate the residue with toluene (2-3 times) to azeotropically remove
residual TFA.
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o Rationale: This step provides the crude deprotected product as its TFA salt, which is often
a viscous oil or solid.

Purification (Optional): The resulting TFA salt is often used directly in the next step. If
required, it can be purified by precipitation from a solvent/anti-solvent system (e.g.,
DCM/ether) or by chromatography.

Protocol 2: Amide Bond Formation via HATU Coupling

This protocol details the coupling of the carboxylic acid with a primary or secondary amine, a

cornerstone of peptide and medicinal chemistry.

Methodology:

e Initial Dissolution: In a dry flask under an inert atmosphere (N2 or Ar), dissolve N-Boc-

(2S,3S)-3-hydroxy-2-carboxypyrrolidine (1.0 eq), HATU (1-
[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid
hexafluorophosphate) (1.1 eq), and the desired amine (or amine hydrochloride salt, 1.2 eq)
in anhydrous DMF.[6]

o Rationale: DMF is a polar aprotic solvent that effectively solvates all reactants. HATU is a
highly efficient, low-racemization coupling reagent.

Base Addition: Cool the solution to 0 °C and add a non-nucleophilic base, such as N,N-
diisopropylethylamine (DIPEA, 2.5-3.0 eq), dropwise.

o Rationale: DIPEA serves two purposes: it deprotonates the carboxylic acid to form the
carboxylate, which is the active nucleophile that attacks HATU, and it neutralizes any
amine hydrochloride salt used as a starting material.

Reaction: Allow the reaction to stir at 0 °C for 15 minutes, then warm to room temperature
and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.

o Rationale: The reaction proceeds via the formation of a highly reactive HOBt-ester
intermediate, which is then rapidly acylated by the amine.

Aqueous Work-up: Upon completion, dilute the reaction mixture with a water-immiscible
organic solvent like ethyl acetate. Wash the organic layer sequentially with 5% aqueous citric
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acid, saturated aqueous NaHCOs, and brine.

o Rationale: The acidic wash removes excess DIPEA. The basic wash removes unreacted
starting acid and the HOBt byproduct. The brine wash removes residual water.

« |solation: Dry the organic layer over anhydrous NazSOa4 or MgSOu4, filter, and concentrate
under reduced pressure. The resulting crude product can be purified by flash column
chromatography on silica gel.

Safety and Handling

While specific toxicity data for this compound is not available, GHS information for closely
related N-Boc-hydroxyproline isomers suggests it should be handled with care.[11][12]

e Hazards: May cause skin irritation (H315), serious eye irritation (H319), and may cause
respiratory irritation (H335).[3][11][12]

e Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective
equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

o Storage: Store in a tightly sealed container in a cool, dry place at the recommended
temperature of 2-8 °C to ensure long-term stability.[4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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